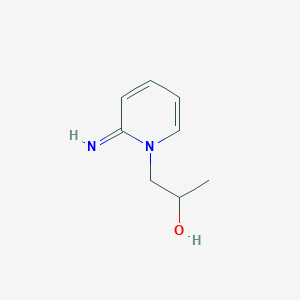

1-(2-iminopyridin-1(2H)-yl)propan-2-ol

Description

1-(2-Iminopyridin-1(2H)-yl)propan-2-ol is a secondary alcohol featuring a pyridine-derived imine substituent. Its structure comprises a propan-2-ol backbone linked to a 2-iminopyridine moiety, which confers unique electronic and steric properties. The presence of the imine group may enhance metal-binding capabilities, making it relevant in coordination chemistry or enzyme inhibition studies.

Propriétés

Formule moléculaire |

C8H12N2O |

|---|---|

Poids moléculaire |

152.19 g/mol |

Nom IUPAC |

1-(2-iminopyridin-1-yl)propan-2-ol |

InChI |

InChI=1S/C8H12N2O/c1-7(11)6-10-5-3-2-4-8(10)9/h2-5,7,9,11H,6H2,1H3 |

Clé InChI |

UHUXXWYNVPYAKZ-UHFFFAOYSA-N |

SMILES canonique |

CC(CN1C=CC=CC1=N)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of tetrahydrofuran. Common reagents used in the reduction process include hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Further reduction can lead to the formation of saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas with metal catalysts like Pd/C or Raney nickel.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of saturated amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological pathways. The tetrahydrofuran ring structure may also contribute to its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

1-(3,4-Dihydroquinolin-1(2H)-yl)propan-2-ol (rac-2a)

- Structure: Features a tetrahydroquinoline ring instead of iminopyridine.

- Synthesis: Produced via lipase-catalyzed kinetic resolution (KR) with Amano PS-IM lipase, achieving enantiomeric separation in MTBE solvent at 40°C .

- Key Data : Molecular weight 288.43 g/mol (from related compound in ).

- Application : Studied for optically active alcohol synthesis, highlighting enzymatic methods for chiral resolution .

3-(2-Aminopyridin-3-yl)propan-1-ol

Mefentrifluconazole (B.1.38)

- Structure : Triazole-containing propan-2-ol derivative with fluorophenyl and pyridyl groups.

- Activity: C14 demethylase inhibitor with antifungal properties. Chronic toxicity NOEC = 0.01 mg/L (Daphnia magna) .

- Relevance: Demonstrates how propan-2-ol backbones can be tailored for biocidal activity, though the target compound’s iminopyridine group may steer applications away from antifungals .

Pharmacological and Biochemical Profiles

Indolyloxy Propan-2-ol Derivatives

- Examples : Compounds 10 and 11 (–2).

- Activity: Tested for α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects.

- Key Finding: Structural features (methoxy-indole and phenoxyethylamino groups) correlate with adrenoceptor modulation, suggesting that substituent choice on propan-2-ol derivatives critically impacts biological targets .

Triazole/Imidazole Propan-2-ol Derivatives

- Examples : Ipconazole (B.1.15), propiconazole (B.1.22).

- Activity : Broad-spectrum fungicides targeting ergosterol synthesis.

- Contrast: Unlike these compounds, the target molecule’s iminopyridine group may favor non-fungal targets, such as metalloenzymes or receptors .

Environmental Impact

- Read-Across Potential: Data from structurally related compounds (e.g., PPG-3 Butyl Ether) may inform toxicity assessments for the target molecule .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Toxicity and Environmental Data

| Compound | NOEC (mg/L) | EC10 (mg/L) | Biodegradability | Source |

|---|---|---|---|---|

| Mefentrifluconazole | 0.01 | 0.0175 | Not readily biodegradable | |

| PPG-3 Butyl Ether | N/A | N/A | Read-across validated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.